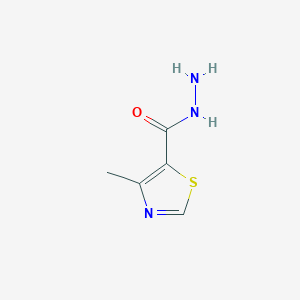

4-Methyl-1,3-thiazole-5-carbohydrazide

概要

説明

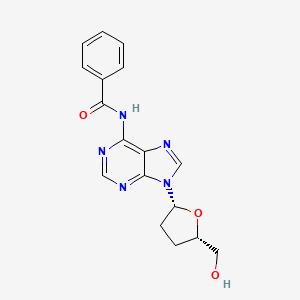

4-Methyl-1,3-thiazole-5-carbohydrazide is a compound that falls within the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse range of biological activities and applications in various fields, including agriculture and medicine.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, the synthesis of N-tert-butyl-N'-acyl-5-methyl-1,2,3-thiadiazole-4-carbohydrazides involves the design and creation of novel compounds with potential bioactivity. The process includes characterizing the structures by melting points, 1H NMR, IR, ESI-MS, and elemental analysis . Another method reported for synthesizing disubstituted thiazoles is through a base-induced cyclization of active methylene isocyanides with methyl dithiocarboxylates, which is considered a click chemistry reaction due to its simplicity and efficiency .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex and is often studied using various spectroscopic and theoretical methods. For example, an experimental and theoretical study on 4-methylthiadiazole-5-carboxylic acid, a similar compound to 4-Methyl-1,3-thiazole-5-carbohydrazide, utilized density functional theory (DFT) to investigate the electronic structure, spectral features, and hydrogen bonding . This study provides insights into the stability of conformers, vibrational analysis, and the strength of intermolecular hydrogen bonds, which are crucial for understanding the molecular properties of thiazole derivatives.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, which are essential for their applications in different industries. For instance, the photodecomposition of 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thiones, a related class of compounds, proceeds via a biradical mechanism, leading to the formation of carbodiimides . This reaction's clean and efficient nature suggests potential for industrial, agricultural, and medicinal applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure and substituents. These properties include melting points, solubility, thermal stability, and reactivity. For example, the synthesis of new polyhydrazides based on 1,3,4-thiadiazole moieties involves characterizing the polymers by elemental and spectral analyses, viscometry, and solubility tests. The thermal properties are determined by thermal gravimetric analyses and differential thermal analysis, which are correlated with their structure . Understanding these properties is vital for the development of new materials and compounds with specific desired characteristics.

科学的研究の応用

Larvicidal Activity

A study by N. P et al. (2021) reported the synthesis of novel hydrazones of 4-Methyl-1,3-thiazole-5-carbohydrazide derivatives, demonstrating promising larvicidal activity against Anopheles arabiensis. This suggests potential applications in controlling mosquito populations and combating malaria.

Anticancer Potential

Research by S. M. Gomha et al. (2017) focused on synthesizing novel thiazole and 1,3,4-thiadiazole derivatives, including 4-Methyl-1,3-thiazole-5-carbohydrazide, showing significant anticancer activity. This points to its potential use in cancer research and treatment.

Antibacterial and Antiviral Activities

Jie Zhang (2008) found that ferrocenyl–thiazoleacyl hydrazones, synthesized using 4-Methylthiazole-5-carbohydrazide, exhibited significant activity against bacteria and Human Immunodeficiency Virus Type 1 Reverse Transcriptase (Zhang, 2008). This highlights its potential in developing new antibacterial and antiviral agents.

Antimicrobial and Antitubercular Agents

F. Ur et al. (2004) synthesized derivatives of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide, demonstrating antimicrobial activity against various pathogens, including Mycobacterium tuberculosis (Ur et al., 2004). This suggests its applicability in treating bacterial infections and tuberculosis.

Corrosion Inhibition

T. Salman et al. (2019) explored the use of 4-methyl-2-(pyridin-3-yl)thiazole-5-carbohydrazide as an efficient corrosion inhibitor for mild steel in hydrochloric acid, demonstrating its potential in industrial applications (Salman et al., 2019).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity . It is recommended to avoid breathing dust and contact with skin and eyes, and to wear protective clothing, gloves, safety glasses, and a dust respirator .

将来の方向性

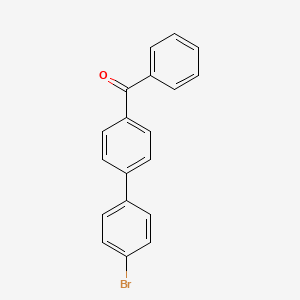

There is ongoing research into the potential uses of 4-Methyl-1,3-thiazole-5-carbohydrazide and related compounds. For example, some derivatives of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide have shown significant antimicrobial activity . Another promising candidate is acyl-hydrazone 12, obtained from condensation with 4-bromo-benzaldehyde, which has shown potent growth inhibitory effects .

特性

IUPAC Name |

4-methyl-1,3-thiazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-3-4(5(9)8-6)10-2-7-3/h2H,6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRMUFUNXPTTHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70293760 | |

| Record name | 4-methyl-1,3-thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1,3-thiazole-5-carbohydrazide | |

CAS RN |

89179-72-6 | |

| Record name | NSC91890 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methyl-1,3-thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H-[1,2]dithiolo[3,4-b]pyridine-3-thione](/img/structure/B1331154.png)